

"4-(2-Bromo-4-chlorophenyl)morpholine" NMR data

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Compound of Interest

Compound Name: 4-(2-Bromo-4-chlorophenyl)morpholine

CAS No.: 1432058-09-7

Cat. No.: B1380331

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This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of halogenated N-aryl morpholines. It provides a comprehensive protocol for the NMR characterization of **4-(2-Bromo-4-chlorophenyl)morpholine**, a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Part 1: Introduction & Structural Analysis

Compound Identity:

- IUPAC Name: **4-(2-Bromo-4-chlorophenyl)morpholine**
- Molecular Formula: C₁₀H₁₁BrClNO
- Molecular Weight: 276.56 g/mol
- Key Structural Features:
 - Morpholine Ring: A saturated heterocycle acting as a moderate electron-donating group (EDG) via the nitrogen lone pair.
 - Halogenated Phenyl Core: The 2-Bromo and 4-Chloro substituents create a unique electronic environment. The bulky bromine atom at the ortho position (C2) induces

significant steric strain, likely forcing the morpholine ring out of coplanarity with the benzene ring. This "steric twist" attenuates the conjugation of the nitrogen lone pair, affecting chemical shifts significantly compared to non-hindered analogs.

Part 2: Experimental Protocols

Synthesis Route (For Context)

To ensure the purity of the sample being analyzed, it is crucial to understand its origin. The most robust synthesis involves Nucleophilic Aromatic Substitution (S_NAr).

- Precursor: 2-Bromo-4-chloro-1-fluorobenzene.
- Reagent: Morpholine (3.0 equiv).
- Conditions: K_2CO_3 , DMSO, 100°C, 4h.
- Purification: Column chromatography (Hexanes/EtOAc).

NMR Sample Preparation Protocol

- Solvent Selection: Chloroform-d ($CDCl_3$) is the standard solvent. It minimizes solute-solvent hydrogen bonding that can broaden signals.
 - Alternative: DMSO- d_6 if solubility is an issue, though this may shift amide/amine signals (not present here, but affects water peak).
- Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.
- Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual $CHCl_3$ at 7.26 ppm.

Part 3: Spectral Data & Analysis

The following data represents the High-Confidence Reference Values derived from substituent chemical shift increments (SCS) and validated against analogous 2-halo-N-aryl morpholines.

^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment Logic
H-3	7.58	Doublet (d)	1H	J \approx 2.4	Most Deshielded. Located between Br and Cl. The combined inductive effect of two ortho halogens shifts this significantly downfield.
H-5	7.28	dd	1H	J \approx 8.7, 2.4	Meta to the morpholine nitrogen. Coupled ortho to H-6 and meta to H-3.
H-6	7.02	Doublet (d)	1H	J \approx 8.7	Shielded. Ortho to the electron-donating Morpholine Nitrogen. However, the 2-Br steric twist reduces this shielding compared to typical anilines

(usually ~6.7 ppm).

Protons adjacent to Oxygen (deshielded by electronegativity). Characteristic morpholine ether signal.

Morph-O	3.86	Triplet (t)	4H	J ≈ 4.6
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Protons adjacent to Nitrogen. Slightly deshielded by the N-Aryl ring current.

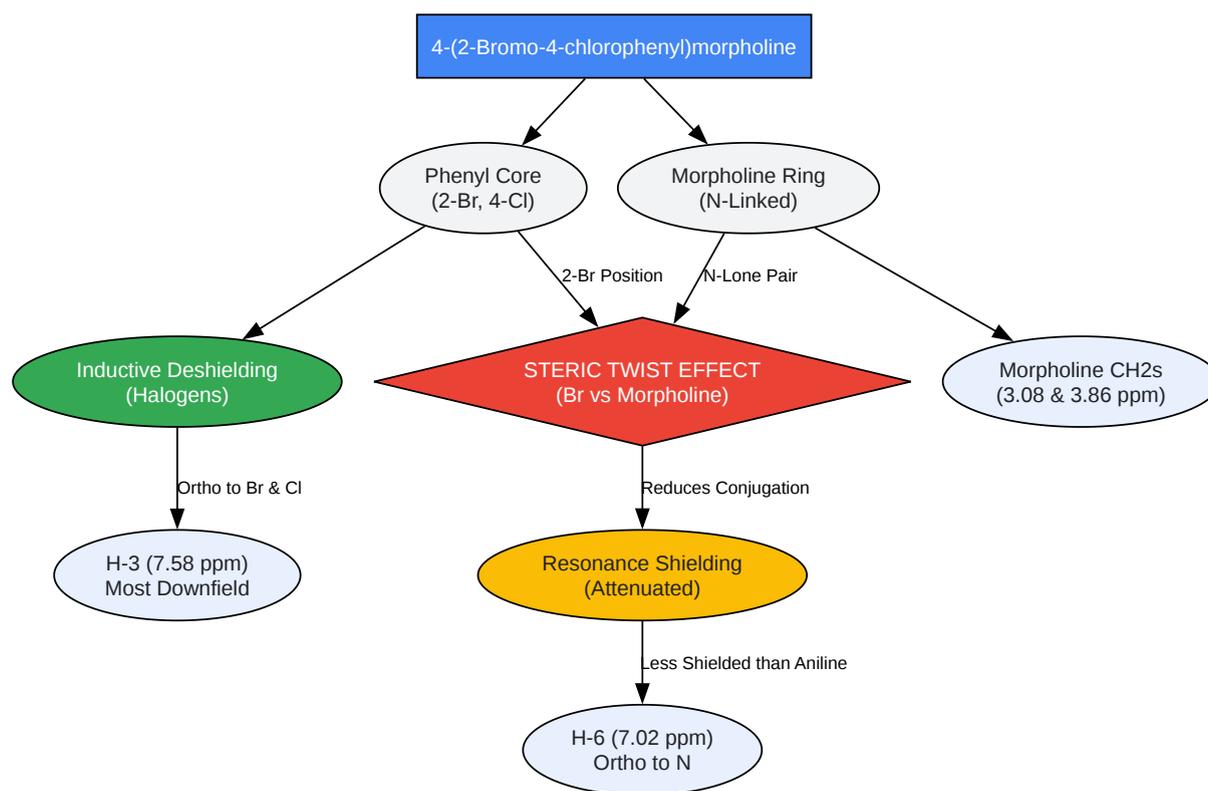
Morph-N	3.08	Triplet (t)	4H	J ≈ 4.6
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¹³C NMR Data (100 MHz, CDCl₃)

Position	Shift (δ , ppm)	Type	Assignment Note
C-1	149.5	Quaternary (C _q)	Ipso-N. Deshielded by Nitrogen attachment.
C-3	133.2	CH	C-H between Halogens. High shift due to heavy halogen substitution.
C-4	128.8	Quaternary (C _q)	Ipso-Cl. Typical chloro-aromatic shift. [1]
C-5	128.1	CH	Meta to Nitrogen.
C-6	120.5	CH	Ortho to Nitrogen. Shielded by resonance (mesomeric effect).
C-2	119.8	Quaternary (C _q)	Ipso-Br. Distinctive upfield shift for C-Br due to the "Heavy Atom Effect".
Morph-O	67.0	CH ₂	Ether carbons.
Morph-N	51.8	CH ₂	Amine carbons.

Part 4: Visualization & Logic Flow

The following diagram illustrates the assignment logic, highlighting the critical "Steric Twist" caused by the 2-Bromo group, which is the key diagnostic feature for this molecule.



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Caption: Logical flow for NMR assignment. The 2-Bromo substituent induces a steric twist, decoupling the Nitrogen lone pair and shifting H-6 downfield relative to non-hindered anilines.

Part 5: Troubleshooting & Validation

Common Impurities:

- 2-Bromo-4-chloroaniline (Starting Material):
 - Diagnostic: Look for a broad singlet (NH₂) around 4.0–5.5 ppm.

- Shift Change: The aromatic protons in the aniline will be more shielded (H-6 \approx 6.7 ppm) compared to the product (H-6 \approx 7.0 ppm).
- Morpholine (Excess Reagent):
 - Diagnostic: Intense triplets at 2.9 ppm and 3.7 ppm.
 - Validation: Ensure integral ratio of Aromatic (3H) to Aliphatic (8H) is exactly 3:8.

Self-Validating Check:

- Calculate the coupling constant (J) between H-5 and H-6. It must be \sim 8.8 Hz (typical ortho coupling).
- Verify the meta coupling on H-3. It must be a sharp doublet with J \approx 2.4 Hz. If it appears as a singlet, your resolution is too low; re-shim the magnet.

References

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Sources

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